Methyl 2-(2-(2-oxoethyl)phenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-(2-oxoethyl)phenyl)acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound features a phenyl ring substituted with a 2-oxoethyl group and a methyl ester group, making it a versatile molecule in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2-(2-oxoethyl)phenyl)acetate can be synthesized through various methods. One common approach involves the esterification of 2-(2-oxoethyl)benzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common, and the reaction is often conducted at elevated temperatures to accelerate the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(2-oxoethyl)phenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: 2-(2-oxoethyl)benzoic acid
Reduction: 2-(2-hydroxyethyl)phenyl methanol
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2-(2-oxoethyl)phenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of methyl 2-(2-(2-oxoethyl)phenyl)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 2-(2-oxoethyl)benzoic acid, which can then interact with enzymes and receptors in biological systems. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl phenylacetate: Similar in structure but lacks the 2-oxoethyl group.
Ethyl benzoate: Contains a benzoate ester but with an ethyl group instead of the 2-oxoethyl group.
Methyl 2-(2-methoxy-2-oxoethyl)benzoate: Similar structure with a methoxy group instead of the oxoethyl group
Uniqueness
Methyl 2-(2-(2-oxoethyl)phenyl)acetate is unique due to the presence of the 2-oxoethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications .
Biological Activity
Methyl 2-(2-(2-oxoethyl)phenyl)acetate is a compound of growing interest in the fields of organic chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, applications in research, and findings from various studies.
Chemical Structure and Properties
This compound is characterized by the presence of a 2-oxoethyl group attached to a phenyl ring, which contributes to its distinctive chemical reactivity. The molecular formula is C12H12O3, and it has a molecular weight of 220.22 g/mol. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can lead to the formation of different derivatives that may exhibit diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Upon hydrolysis, the ester group releases 2-(2-oxoethyl)benzoic acid, which may engage with enzymes and receptors critical for various biochemical pathways. This interaction can influence cellular processes such as apoptosis, inflammation, and microbial resistance.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance:
- Gram-positive Bacteria : The compound demonstrated significant inhibitory effects against Staphylococcus aureus.
- Gram-negative Bacteria : It was also effective against Escherichia coli and Pseudomonas aeruginosa.
- Fungi : Notably, it exhibited antifungal activity against Candida albicans.
The Minimum Inhibitory Concentration (MIC) values for these microorganisms suggest that this compound could serve as a lead compound for developing new antimicrobial agents .
Anticancer Activity
Emerging research indicates that this compound may possess anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of apoptosis-related proteins. The detailed mechanisms are still under investigation but suggest potential pathways involving caspase activation and mitochondrial dysfunction .
Case Studies
- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various derivatives of this compound using disk diffusion methods. Results indicated that certain derivatives had enhanced activity compared to the parent compound, suggesting structural modifications could improve efficacy against resistant strains .
- Cancer Cell Line Studies : In a series of experiments using human breast cancer cell lines, this compound was shown to inhibit cell proliferation significantly. Flow cytometry analyses revealed an increase in the percentage of cells undergoing apoptosis in treated groups compared to controls .
Comparative Analysis with Similar Compounds
Compound Name | Structure Feature | Biological Activity |
---|---|---|
Methyl phenylacetate | Lacks the 2-oxoethyl group | Limited antimicrobial |
Ethyl benzoate | Contains an ethyl group instead | Mild antifungal |
Methyl 2-(2-methoxy-2-oxoethyl)benzoate | Methoxy group instead of oxoethyl | Moderate antibacterial |
This compound stands out due to its unique structural attributes that enhance its reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
61623-61-8 |
---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl 2-[2-(2-oxoethyl)phenyl]acetate |
InChI |
InChI=1S/C11H12O3/c1-14-11(13)8-10-5-3-2-4-9(10)6-7-12/h2-5,7H,6,8H2,1H3 |
InChI Key |
RDCORGLLNDVGII-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.